6-benzyl-N-(3-chlorophenyl)-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine
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Overview
Description
6-benzyl-N-(3-chlorophenyl)-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine is a complex organic compound belonging to the pyrazolopyrimidine family. This compound is characterized by its unique structure, which includes a pyrazolo[1,5-a]pyrimidine core substituted with benzyl, chlorophenyl, dimethyl, and phenyl groups. Compounds in this family are known for their diverse biological activities and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-benzyl-N-(3-chlorophenyl)-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine typically involves multi-step organic reactions. One common method involves the cyclization of appropriate hydrazine derivatives with β-diketones or β-ketoesters, followed by further functionalization to introduce the desired substituents. Reaction conditions often include the use of strong acids or bases, elevated temperatures, and inert atmospheres to prevent unwanted side reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high yield and purity. The choice of solvents, catalysts, and reaction conditions is crucial to maximize efficiency and minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
6-benzyl-N-(3-chlorophenyl)-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms to form oxides or hydroxides.
Reduction: Removal of oxygen or addition of hydrogen to form reduced derivatives.
Substitution: Replacement of one functional group with another, such as halogenation or alkylation
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents like chlorine or bromine. Reaction conditions vary but often involve controlled temperatures, specific solvents, and catalysts to drive the reactions to completion .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s biological activity .
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules with potential therapeutic properties
Biology: Investigated for its role in modulating biological pathways and interactions with cellular targets
Medicine: Explored for its potential as an anticancer, antiviral, and antimicrobial agent due to its ability to inhibit specific enzymes and proteins
Industry: Utilized in the development of new materials and chemical processes, including corrosion inhibitors and catalysts
Mechanism of Action
The mechanism of action of 6-benzyl-N-(3-chlorophenyl)-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine involves its interaction with specific molecular targets, such as enzymes and receptors. This compound is known to inhibit protein kinases, which play a crucial role in cell signaling and regulation. By binding to the active site of these enzymes, it prevents their activity, leading to altered cellular functions and potential therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine derivatives: Known for their anticancer and kinase inhibitory activities
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives: Exhibiting similar biological activities and used in various therapeutic applications
Uniqueness
6-benzyl-N-(3-chlorophenyl)-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine stands out due to its specific substitution pattern, which enhances its binding affinity and selectivity for certain molecular targets. This unique structure contributes to its potent biological activities and potential as a therapeutic agent .
Properties
Molecular Formula |
C27H23ClN4 |
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Molecular Weight |
438.9 g/mol |
IUPAC Name |
6-benzyl-N-(3-chlorophenyl)-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine |
InChI |
InChI=1S/C27H23ClN4/c1-18-24(16-20-10-5-3-6-11-20)26(30-23-15-9-14-22(28)17-23)32-27(29-18)25(19(2)31-32)21-12-7-4-8-13-21/h3-15,17,30H,16H2,1-2H3 |
InChI Key |
SMBVGJQAUCRTLW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=C(C(=NN2C(=C1CC3=CC=CC=C3)NC4=CC(=CC=C4)Cl)C)C5=CC=CC=C5 |
Origin of Product |
United States |
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